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molecular formula C5H5N3S B1270446 5-Amino-3-methyl-isothiazole-4-carbonitrile CAS No. 41808-35-9

5-Amino-3-methyl-isothiazole-4-carbonitrile

Cat. No. B1270446
M. Wt: 139.18 g/mol
InChI Key: PJQFZPWSFDVYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06187084B1

Procedure details

A 3 liter multi-neck flask was equipped with dropping funnel, air stirrer, thermometer and condenser. To the flask was charged 3-amino-2-cyanothiocrotonamide 1 (40 g, 0.283 mole) and methanol (2 liters). A dark, almost homogeneous solution resulted. Hydrogen peroxide (80 ml, 100 vol, 0.7 mole) was then added dropwise over a period of 10 minutes. On completion of the addition the reaction mixture was slowly heated to reflux over a period of 30 mins and refluxing continued for 30 mins. TLC indicated complete reaction (silica, CHCl3). The hot solution was treated with activated carbon and then filtered through kieselguhr. The filtrates were then concentrated by evaporation to a volume of about 300 ml. The concentrated slurry was poured into ice-water (1400-1500 g) and the resultant product filtered-off, washed with water (2×150 ml), pulled as dry as possible on the filter and finally dried in a vacuum oven at 55° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1]/[C:2](/[CH3:9])=[C:3](/[C:7]#[N:8])\[C:4]([NH2:6])=[S:5].CO.OO>C(Cl)(Cl)Cl>[NH2:6][C:4]1[S:5][N:1]=[C:2]([CH3:9])[C:3]=1[C:7]#[N:8]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
N\C(=C(/C(=S)N)\C#N)\C
Name
Quantity
2 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 liter multi-neck flask was equipped
CUSTOM
Type
CUSTOM
Details
A dark, almost homogeneous solution resulted
ADDITION
Type
ADDITION
Details
On completion of the addition the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux over a period of 30 mins
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
ADDITION
Type
ADDITION
Details
The hot solution was treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered through kieselguhr
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were then concentrated by evaporation to a volume of about 300 ml
ADDITION
Type
ADDITION
Details
The concentrated slurry was poured into ice-water (1400-1500 g)
WASH
Type
WASH
Details
the resultant product filtered-off, washed with water (2×150 ml)
CUSTOM
Type
CUSTOM
Details
as dry as possible on the
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
finally dried in a vacuum oven at 55° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC1=C(C(=NS1)C)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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